molecular formula C13H19NO2 B5516661 N-(1-ethylpropyl)-4-methoxybenzamide

N-(1-ethylpropyl)-4-methoxybenzamide

Cat. No. B5516661
M. Wt: 221.29 g/mol
InChI Key: LAMRWFGCKRUQEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives like N-(1-ethylpropyl)-4-methoxybenzamide typically involves condensation reactions between an amine and a carboxylic acid or its derivatives. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by their benzamide core, substituted with various functional groups that influence their chemical properties and biological activity. X-ray crystallography and density functional theory (DFT) calculations are commonly used to determine and analyze the molecular structure, as seen in studies where the crystal structure of benzamide derivatives was analyzed to understand their intermolecular interactions and conformational properties (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including N-alkylation, amide bond formation, and cyclization, which are pivotal in synthesizing complex organic molecules. These reactions are often catalyzed by metals like palladium or rhodium. For instance, the palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides demonstrates the potential for functionalizing the aromatic C-H bond (Wang & Yuan, 2010).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. These properties are crucial for their application in different fields. Studies on polymorphs of benzamide derivatives highlight the importance of crystal structure on physical properties (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with biological molecules, are essential for their potential applications. Research on the interaction of benzamide derivatives with receptors, such as dopamine receptors, provides insights into their chemical properties and mechanisms of action (Perrone et al., 1998).

properties

IUPAC Name

4-methoxy-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-11(5-2)14-13(15)10-6-8-12(16-3)9-7-10/h6-9,11H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMRWFGCKRUQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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